molecular formula C12H16O B13497187 {6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol

{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol

Cat. No.: B13497187
M. Wt: 176.25 g/mol
InChI Key: YTBDVHKKNMOOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is an organic compound with the molecular formula C12H16O It is a derivative of benzoannulene, characterized by a methanol group attached to the 5th position of the tetrahydrobenzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-one} using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures such as extraction and purification .

Industrial Production Methods

Industrial production of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another method employed for large-scale synthesis. This method offers higher efficiency and yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {6,7,8,9-Tetrahydro-5h-benzoannulen-5-yl}methanol can undergo oxidation to form the corresponding aldehyde or ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: {6,7,8,9-Tetrahydro-5h-benzoannulen-5-one}

    Reduction: {6,7,8,9-Tetrahydro-5h-benzoannulene}

    Substitution: {6,7,8,9-Tetrahydro-5h-benzoannulen-5-yl}chloride

Scientific Research Applications

Chemistry

In chemistry, {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Its structural similarity to natural substrates makes it a useful tool for investigating enzyme specificity and activity .

Medicine

In medicinal chemistry, {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues, influencing the enzyme’s activity and function .

Comparison with Similar Compounds

Similar Compounds

  • {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-one}
  • {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}chloride
  • {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}amine

Uniqueness

Compared to its similar compounds, {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is unique due to its hydroxyl functional group. This group imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8,11,13H,1-2,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBDVHKKNMOOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.